molecular formula C17H18N2O2 B2627740 trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid CAS No. 1422948-25-1

trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2627740
CAS No.: 1422948-25-1
M. Wt: 282.343
InChI Key: ODRRVZPMIQRONE-JKSUJKDBSA-N
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Description

Trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid: is a chemical compound with the molecular formula C17H18N2O2 It is characterized by a pyrrolidine ring substituted with a phenyl group and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl and pyridin-2-ylmethyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a ketone or aldehyde can form the pyrrolidine ring, which is then functionalized with the desired substituents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: Trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context of its use, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

    4-Phenylpyrrolidine-3-carboxylic acid: Lacks the pyridin-2-ylmethyl group, which may affect its binding properties and reactivity.

    1-(Pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid: Lacks the phenyl group, potentially altering its chemical behavior and applications.

Uniqueness: Trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the phenyl and pyridin-2-ylmethyl groups, which confer specific chemical and biological properties. These substituents can enhance its binding affinity and selectivity for certain targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(3S,4R)-4-phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-17(21)16-12-19(10-14-8-4-5-9-18-14)11-15(16)13-6-2-1-3-7-13/h1-9,15-16H,10-12H2,(H,20,21)/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRRVZPMIQRONE-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=N2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=N2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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